Bienvenue dans la boutique en ligne BenchChem!

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide

COX-2 inhibition anti-inflammatory IC50

This compound (COX-2-IN-8) is a well-characterized, selective COX-2 inhibitor (IC₅₀ 6.585 µM) with greater COX-2 selectivity than celecoxib, proven oral anti-inflammatory efficacy, and low ulcerogenic liability in vivo. Its m-tolyl acetamide substitution delivers a unique balance of potency and gastrointestinal safety—making it a benchmark tool for selectivity profiling, GI tolerability studies, and structure–activity relationship (SAR) programs. Choose this batch-validated compound to ensure reproducible, head-to-head comparisons of therapeutic windows.

Molecular Formula C19H19N3O4S2
Molecular Weight 417.5
CAS No. 922000-66-6
Cat. No. B2355640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide
CAS922000-66-6
Molecular FormulaC19H19N3O4S2
Molecular Weight417.5
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H19N3O4S2/c1-13-4-3-5-14(10-13)20-18(23)11-15-12-27-19(21-15)22-28(24,25)17-8-6-16(26-2)7-9-17/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
InChIKeyDAPGLLSBFWCVMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide (922000-66-6) – A Selective COX‑2 Inhibitor for Anti‑Inflammatory Research


2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide (CAS 922000-66-6) belongs to the 2-(alkylsulfonamido)thiazol-4-yl)acetamide chemotype and has been characterised as a selective cyclooxygenase‑2 (COX‑2) inhibitor. The compound is also identified as COX‑2-IN‑8 and was designed on a celecoxib scaffold. [1] It exhibits an in vitro IC₅₀ of 6.585 µM against COX‑2 and possesses greater COX‑2 selectivity than the reference drug celecoxib. [1] In vivo, it demonstrates significant anti‑inflammatory efficacy and a low ulcerogenic liability. [1]

Why Generic Substitution with Other Thiazole‑Sulfonamide COX‑2 Inhibitors Is Not Advisable for 922000-66-6


Thiazole‑sulfonamide COX‑2 inhibitors sharing the same core scaffold can display strikingly different COX‑2 selectivity, gastric safety profiles, and oral bioavailability depending on the substitution pattern on the sulfonamide phenyl ring and the acetamide NH‑aryl group. [1] The m‑tolyl substitution on the amide nitrogen of 922000-66-6 (COX‑2-IN‑8) delivers a unique balance between potent COX‑2 inhibition (IC₅₀ = 6.585 µM), superior COX‑2 selectivity over celecoxib, and low ulcerogenic activity. [1] Even seemingly minor changes, such as replacement with an o‑tolyl or p‑tolyl isomer, can alter the compound's ability to discriminate between COX‑1 and COX‑2 and affect its ADME profile. [1] Consequently, generic substitution without quantitative evidence of equivalent selectivity, in vivo efficacy, and gastric safety would risk losing the key therapeutic advantages that make this particular compound a valuable research tool.

Quantitative Comparative Evidence for 2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide (922000-66-6)


COX‑2 Inhibitory Potency – IC₅₀ Value of 922000-66-6

2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide (COX‑2-IN‑8) exhibited an IC₅₀ of 6.585 µM against human COX‑2 in a cell‑free enzymatic assay. [1] This value places it among the moderately potent COX‑2 inhibitors derived from a celecoxib scaffold. [1]

COX-2 inhibition anti-inflammatory IC50

COX‑2 Selectivity Advantage Over Celecoxib

COX‑2-IN‑8 (922000-66-6) demonstrated higher COX‑2 selectivity than celecoxib. [1] The precise selectivity ratio (IC₅₀ COX‑1 / IC₅₀ COX‑2) is not disclosed in the summarised data, but the qualitative statement indicates that the compound discriminates more effectively between the two cyclooxygenase isoforms than the clinically approved reference drug.

COX-2 selectivity celecoxib safety margin

In Vivo Anti‑Inflammatory Efficacy

COX‑2-IN‑8 (922000-66-6) exhibited significant anti‑inflammatory activity in an in vivo model following oral administration. [1] The compound showed good in vivo efficacy, confirming that the in vitro COX‑2 inhibition translates into a pharmacodynamic effect in a whole‑organism setting.

in vivo anti-inflammatory activity celecoxib scaffold oral activity

Gastrointestinal Safety – Low Ulcerogenic Activity

COX‑2-IN‑8 (922000-66-6) displayed low ulcerogenic activity in a rodent model. [1] This finding is consistent with its high COX‑2 selectivity and suggests a favourable gastrointestinal safety profile comparable to or better than that of reference COX‑2‑selective agents.

gastric safety ulcerogenic liability COX-2 selective

Recommended Research and Industrial Application Scenarios for 2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide (922000-66-6)


COX‑2 Selectivity Profiling and Lead Optimisation

Researchers performing side‑by‑side selectivity profiling of COX‑2 inhibitors can use 922000-66-6 as a benchmark compound that has been rigorously compared with celecoxib. Its higher COX‑2 selectivity [1] makes it a suitable lead candidate for programmes aiming to improve the therapeutic index of COX‑2‑targeted anti‑inflammatory agents.

In Vivo Anti‑Inflammatory Efficacy Models

The compound’s oral anti‑inflammatory efficacy and low ulcerogenic liability [1] support its use in rodent models of acute and chronic inflammation where gastrointestinal tolerability is a key endpoint. It is particularly suited for head‑to‑head comparator studies with other COX‑2 inhibitors (e.g., celecoxib, rofecoxib) to benchmark therapeutic window under identical experimental conditions.

Gastrointestinal Safety Pharmacology Studies

Because 922000-66-6 has demonstrated low gastric toxicity in vivo [1], it can serve as a positive control for COX‑2‑selective safety in gastrointestinal ulcerogenicity assays. This application is especially relevant for screening programmes that prioritise compounds with both anti‑inflammatory activity and gastric sparing.

Medicinal Chemistry Derivatisation on the Celecoxib Scaffold

The compound’s m‑tolyl acetamide substitution pattern provides a starting point for structure–activity relationship (SAR) studies aimed at further enhancing COX‑2 potency while maintaining selectivity. Its in vivo activity, selectivity advantage, and favourable ADME profile [1] establish it as a validated intermediate for iterative analogue design and scaffold‑based optimisation.

Quote Request

Request a Quote for 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.